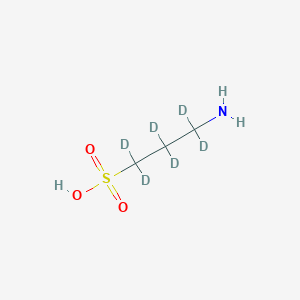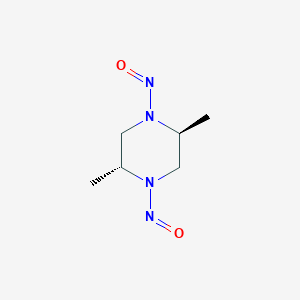
Tramiprosate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid is a deuterated analog of 3-aminopropane-1-sulfonic acid, also known as homotaurine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula is C3H3D6NO3S, and it has a molecular weight of 145.21 g/mol. This compound is primarily used in research settings, particularly in studies related to Alzheimer’s disease due to its ability to interact with amyloid-β peptides.
Applications De Recherche Scientifique
3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its interactions with biological molecules, particularly proteins and peptides.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases, especially Alzheimer’s disease.
Industry: Utilized in the development of deuterated drugs and other compounds for enhanced stability and reduced metabolic degradation.
Mécanisme D'action
Target of Action
Tramiprosate-d6, also known as 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid, primarily targets amyloid-β . Amyloid-β is a peptide that is crucial in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound binds to soluble amyloid-β, inhibiting its aggregation in the brain . This interaction prevents the formation of oligomeric and fibrillar (plaque) amyloid, which are associated with the progression of Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the amyloidogenic pathway. By binding to soluble amyloid-β, this compound inhibits the aggregation of these peptides into plaques . This action can lead to a reduction in hippocampal atrophy, improved cholinergic transmission, and stabilized cognition .
Pharmacokinetics
It is known that tramiprosate, the non-deuterated form of the compound, is orally administered
Result of Action
The binding of this compound to soluble amyloid-β results in a reduction of oligomeric and fibrillar (plaque) amyloid . This leads to diminished hippocampal atrophy and improved cholinergic transmission, which can stabilize cognition in preclinical and clinical studies .
Analyse Biochimique
Biochemical Properties
Tramiprosate-d6 binds to soluble amyloid, thus inhibiting its aggregation in the brain . It has shown potential in reducing oligomeric and fibrillar (plaque) amyloid, diminishing hippocampal atrophy, improving cholinergic transmission, and stabilizing cognition in preclinical and clinical studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting the aggregation of amyloid in the brain, which is a key factor in the pathogenesis of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to soluble amyloid and inhibiting its aggregation in the brain . This action reduces the formation of oligomeric and fibrillar amyloid, which are key contributors to the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
It has been observed that it reduces oligomeric and fibrillar amyloid, diminishes hippocampal atrophy, improves cholinergic transmission, and stabilizes cognition in preclinical and clinical studies .
Dosage Effects in Animal Models
It has been observed that it reduces oligomeric and fibrillar amyloid, diminishes hippocampal atrophy, improves cholinergic transmission, and stabilizes cognition in preclinical and clinical studies .
Metabolic Pathways
It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .
Transport and Distribution
It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .
Subcellular Localization
It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid typically involves the deuteration of 3-aminopropane-1-sulfonic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods: the general approach involves the use of deuterated solvents and catalysts to facilitate the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated amino sulfonic acids.
Comparaison Avec Des Composés Similaires
3-Aminopropane-1-sulfonic acid (Homotaurine): The non-deuterated analog, used in similar research applications.
Taurine: Another sulfonic acid with similar biological functions but lacks the deuterium atoms.
Aminomethanesulfonic acid: A simpler analog with a shorter carbon chain.
Uniqueness: 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid is unique due to its deuterium content, which imparts greater stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)


![6-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B49734.png)
